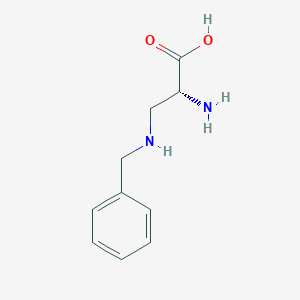

(R)-2-Amino-3-(Benzylamino)Propanoic Acid

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Enantioselective Synthesis of β-Amino Acid Esters :

- The study by Strompen (2012) discusses a solvent-free, chemoenzymatic reaction sequence for the enantioselective formation of β-amino acid esters. This process involves benzylamine and trans-ethyl crotonate forming racemic β-amino acid ester rac-ethyl 3-(benzylamino)butanoate, with further conversion to rac-N-benzyl-(3-benzylamino)butanamide.

Biocatalytic Route for β-Substituted-γ-Amino Acids :

- Mukherjee and Martínez (2011) in ACS Catalysis used commercial lipases as biocatalysts for synthesizing precursors of β-substituted-γ-amino acids. Their approach allowed the synthesis of a wide range of optically active compounds with high enantioselectivity.

Biological Significance and Synthetic Approaches :

- A study by Viso et al. (2011) in Chemical Reviews highlights the biological significance of R,β-diamino acids and their derivatives, discussing their use as building blocks for new molecule synthesis and modulating the biological behavior of known peptidic entities.

Synthesis of α-Nucleic Acid Base Substituted Propanoic Acids :

- Overberger and Chang (1989) in Tetrahedron Letters synthesized optically active α-nucleic acid base substituted propanoic acids, including (R)-2-(adenin-9-yl)propanoic acid and others.

Synthesis and DPP IV Inhibitory Activity in Diabetes Mellitus Treatment :

- The study by Deng et al. (2008) in Tetrahedron focuses on the synthesis of non-proteinogenic amino acids for the development of Denagliptin, a dipeptidyl peptidase IV inhibitor for treating type-2 diabetes mellitus.

Enantioselective Synthesis of Neuroexcitants :

- Pajouhesh et al. (2000) in Tetrahedron-asymmetry described the preparation of both enantiomers of neuroexcitants like 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA).

Synthesis of Chiral β-Hydroxy-α-Amino Acids :

- Badorrey et al. (2000) in Tetrahedron-asymmetry worked on the synthesis of chiral β-hydroxy-α-amino acids, demonstrating their potential in producing various nucleophiles.

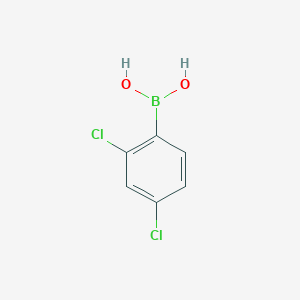

Spectroscopy Studies of Boron Derivatives of Aminophosphonic Acids :

- Piergies et al. (2012) in The Journal of Physical Chemistry. A conducted Fourier transform infrared and Raman spectroscopy studies on boron analogues of aminophosphonic acids, including N-benzylamino derivatives.

Mecanismo De Acción

Target of Action

It is known that amino acids and their derivatives often interact with various enzymes and receptors in the body, influencing numerous biochemical processes .

Mode of Action

It is known that amino acid derivatives can act as precursors for the synthesis of other compounds, participate in enzymatic reactions, or bind to specific receptors, thereby modulating their activity .

Biochemical Pathways

Amino acids and their derivatives are known to be involved in various biochemical pathways, including protein synthesis, neurotransmitter synthesis, and energy metabolism .

Pharmacokinetics

It is known that the pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

Amino acids and their derivatives can influence various cellular processes, including cell growth, differentiation, and apoptosis .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability, its interaction with its targets, and its overall efficacy .

Propiedades

IUPAC Name |

(2R)-2-amino-3-(benzylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c11-9(10(13)14)7-12-6-8-4-2-1-3-5-8/h1-5,9,12H,6-7,11H2,(H,13,14)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBGMJYPWCZYLAW-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CNC[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30555937 | |

| Record name | 3-(Benzylamino)-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30555937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119906-14-8 | |

| Record name | 3-(Benzylamino)-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30555937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

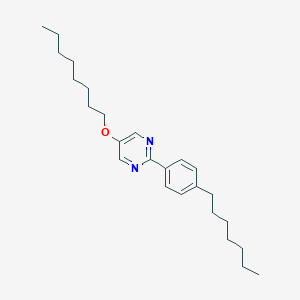

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

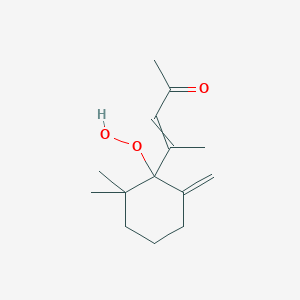

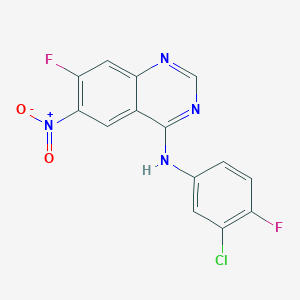

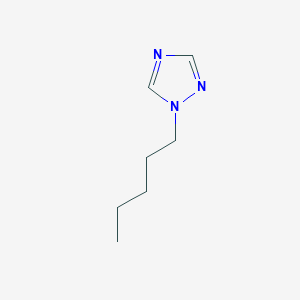

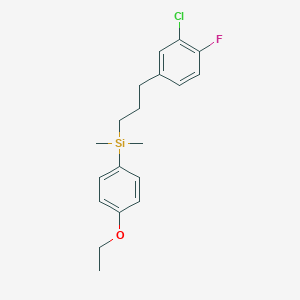

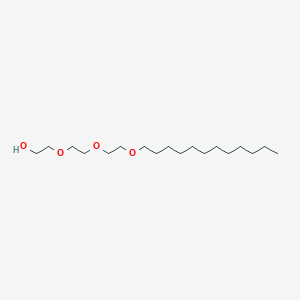

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2-Ethanediamine, N2-[4-(aminomethyl)phenyl]-N1,N1-dimethyl-](/img/structure/B50355.png)